molecular formula C19H20N2O2S B4757734 1-{4H,5H-naphtho[1,2-b]thiophene-2-carbonyl}piperidine-4-carboxamide

1-{4H,5H-naphtho[1,2-b]thiophene-2-carbonyl}piperidine-4-carboxamide

Cat. No.: B4757734
M. Wt: 340.4 g/mol
InChI Key: FVEHULRBNPMURJ-UHFFFAOYSA-N
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Description

1-{4H,5H-naphtho[1,2-b]thiophene-2-carbonyl}piperidine-4-carboxamide is a complex organic compound that features a naphtho[1,2-b]thiophene core linked to a piperidine-4-carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4H,5H-naphtho[1,2-b]thiophene-2-carbonyl}piperidine-4-carboxamide typically involves multiple steps, starting with the formation of the naphtho[1,2-b]thiophene core. This can be achieved through a series of condensation reactions involving sulfur and carbonyl compounds. The piperidine-4-carboxamide moiety is then introduced through amide bond formation, often using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-{4H,5H-naphtho[1,2-b]thiophene-2-carbonyl}piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Electrophilic reagents like bromine (Br2) or chloromethyl methyl ether (MOMCl) can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

1-{4H,5H-naphtho[1,2-b]thiophene-2-carbonyl}piperidine-4-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 1-{4H,5H-naphtho[1,2-b]thiophene-2-carbonyl}piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4H,5H-naphtho[1,2-b]thiophene-2-carboxylic acid: Shares the naphtho[1,2-b]thiophene core but lacks the piperidine-4-carboxamide moiety.

  • Naphtho[2,1-b:3,4-b′]bisthieno3,2-bbenzothiophene : A structurally related compound with extended π-conjugation, used in organic electronics.

Uniqueness

1-{4H,5H-naphtho[1,2-b]thiophene-2-carbonyl}piperidine-4-carboxamide is unique due to its combination of the naphtho[1,2-b]thiophene core and the piperidine-4-carboxamide moiety. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

1-(4,5-dihydrobenzo[g][1]benzothiole-2-carbonyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2S/c20-18(22)13-7-9-21(10-8-13)19(23)16-11-14-6-5-12-3-1-2-4-15(12)17(14)24-16/h1-4,11,13H,5-10H2,(H2,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVEHULRBNPMURJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)C2=CC3=C(S2)C4=CC=CC=C4CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-{4H,5H-naphtho[1,2-b]thiophene-2-carbonyl}piperidine-4-carboxamide
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1-{4H,5H-naphtho[1,2-b]thiophene-2-carbonyl}piperidine-4-carboxamide

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